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Compound of Interest

Compound Name: Bis(p-acetylaminophenyl) ether

Cat. No.: B041481 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Bis(p-
acetylaminophenyl) ether (CAS No. 3070-86-8), a known impurity of Paracetamol

(Acetaminophen). Given the limited availability of specific quantitative solubility data in

published literature, this document combines available qualitative data with theoretical

predictions based on the molecular structure. Furthermore, it offers detailed experimental

protocols for determining solubility, empowering researchers to generate precise data for their

specific applications.

Compound Profile
Bis(p-acetylaminophenyl) ether, also known as N,N'-(oxydi-4,1-phenylene)bisacetamide or

Acetaminophen EP Impurity N, is a key reference standard in the pharmaceutical industry for

the quality control of Paracetamol.[1][2][3] Understanding its solubility is crucial for developing

analytical methods, designing purification processes, and conducting formulation studies.

Table 1: Physicochemical Properties of Bis(p-acetylaminophenyl) ether
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Property Value Reference(s)

CAS Number 3070-86-8 [1][2][4]

Molecular Formula C₁₆H₁₆N₂O₃ [1][2][4]

Molecular Weight 284.31 g/mol [1][2][4][5]

Synonyms

N,N'-(oxydi-4,1-

phenylene)bisacetamide, 4,4'-

Oxybisacetanilide,

Acetaminophen Impurity N

[1][4][5]

Appearance
White to Off-White

Solid/Crystalline Powder

Melting Point 230-231 °C [6][7]

pKa (Predicted) 14.16 ± 0.70 [8]

Solubility Profile
Direct quantitative solubility data for Bis(p-acetylaminophenyl) ether is scarce. However,

qualitative assessments and predictions based on its molecular structure provide valuable

insights.

Reported Qualitative Solubility
The following table summarizes the limited solubility information found in chemical databases.

Table 2: Qualitative Solubility of Bis(p-acetylaminophenyl) ether

Solvent Solubility Reference(s)

Dimethyl Sulfoxide (DMSO) Slightly Soluble

Methanol Slightly Soluble

Predicted Solubility in Common Organic Solvents
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The principle of "like dissolves like" can be used to predict the solubility of Bis(p-
acetylaminophenyl) ether in various organic solvents. The molecule possesses a central,

relatively nonpolar diphenyl ether core, but also contains two polar amide (acetylamino)

groups. These amide groups are capable of acting as both hydrogen bond donors (N-H) and

acceptors (C=O), which will significantly influence their interaction with protic and aprotic polar

solvents.

Table 3: Predicted Solubility of Bis(p-acetylaminophenyl) ether
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Solvent Solvent Polarity Predicted Solubility Rationale

Water Highly Polar, Protic
Insoluble to Very

Slightly Soluble

The large, nonpolar

aromatic structure is

expected to dominate,

leading to poor

aqueous solubility

despite the presence

of two polar amide

groups.

Ethanol Polar, Protic
Slightly to Moderately

Soluble

The ethanol can

engage in hydrogen

bonding with the

amide groups, while

its ethyl group can

interact with the

aromatic rings,

suggesting some

degree of solubility.

Acetone Polar, Aprotic Moderately Soluble

As a polar aprotic

solvent, acetone can

act as a hydrogen

bond acceptor for the

N-H groups of the

amide, likely leading

to good solubility.

Ethyl Acetate
Moderately Polar,

Aprotic
Slightly Soluble

The polarity is lower

than acetone, which

may result in reduced,

but still present,

solubility.

Dichloromethane

(DCM)

Moderately Polar,

Aprotic

Slightly to Moderately

Soluble

DCM is a good

solvent for many

organic compounds

and should be able to

dissolve the molecule
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to some extent

through dipole-dipole

interactions.

Toluene Nonpolar, Aprotic Very Slightly Soluble

The nonpolar nature

of toluene will not

favorably interact with

the polar amide

groups, leading to

poor solubility.

Hexane Nonpolar, Aprotic Insoluble

The high polarity

mismatch between the

solute and this

nonpolar solvent

suggests insolubility.

Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative data, the following experimental protocols are

provided.

Protocol 1: Quantitative Solubility Determination (Shake-
Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent at a specific

temperature.

Methodology:

Preparation: Add an excess amount of solid Bis(p-acetylaminophenyl) ether to a known

volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved

solid is essential to ensure saturation.

Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic

stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary,

centrifuge the sample to ensure a clear supernatant.

Sampling and Dilution: Carefully withdraw a known volume of the clear, saturated

supernatant. Dilute this aliquot with a suitable solvent to a concentration within the working

range of the analytical method.

Quantification: Analyze the concentration of the diluted solution using a validated analytical

technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Calculation: Calculate the original concentration in the saturated solution, accounting for the

dilution factor. The result is the solubility of the compound at that temperature, typically

expressed in mg/mL or g/L.
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Workflow for Quantitative Solubility Determination
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Caption: Workflow for Quantitative Solubility Determination.
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Protocol 2: Qualitative Solubility Assessment
This is a rapid method to estimate whether a compound is soluble, sparingly soluble, or

insoluble in a particular solvent.

Methodology:

Initial Setup: Place a small, pre-weighed amount of Bis(p-acetylaminophenyl) ether (e.g.,

10 mg) into a small test tube or vial.

Solvent Addition: Add the chosen solvent dropwise (e.g., in 0.1 mL increments) while

continuously agitating or vortexing the mixture.

Observation: Observe the mixture after each addition. Note the volume of solvent required to

completely dissolve the solid.

Classification:

Soluble: If the solid dissolves completely in a small volume of solvent (e.g., < 1 mL).

Slightly Soluble: If a larger volume of solvent is required or if only partial dissolution is

observed.

Insoluble: If the solid does not dissolve even after adding a significant volume of solvent

(e.g., 3-5 mL).

Temperature Effect (Optional): Gently warm the mixture to observe if solubility increases with

temperature. Note any changes upon cooling back to room temperature.
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Workflow for Qualitative Solubility Assessment
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Caption: Workflow for Qualitative Solubility Assessment.

Conclusion
While quantitative solubility data for Bis(p-acetylaminophenyl) ether remains limited in public

literature, this guide provides a robust framework for understanding and determining its

solubility profile. The predictions based on its chemical structure suggest moderate solubility in

polar aprotic solvents like DMSO and acetone, and lower solubility in nonpolar solvents and

water. For drug development professionals and researchers, the provided experimental
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protocols offer a clear path to generating the specific, high-quality solubility data required for

their work, ensuring accuracy in analytical method development and formulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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